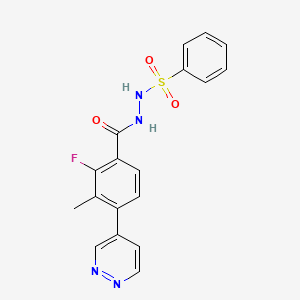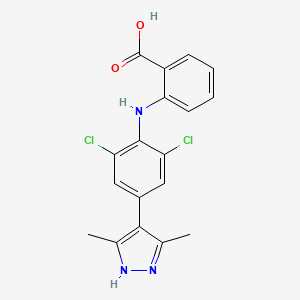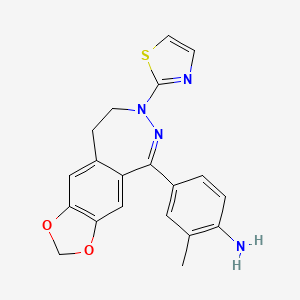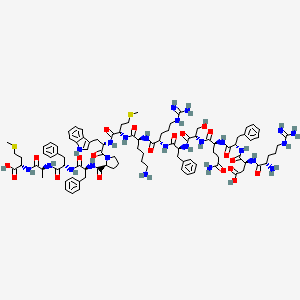![molecular formula C18H10BrF5N2O3 B11932135 3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TXA6101: is a synthetic organic compound known for its role as an inhibitor of the bacterial protein filamentous temperature-sensitive protein Z. This compound has shown significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus isolates expressing either the G193D or G196S mutant filamentous temperature-sensitive protein Z. It retains activity against the TXA707-resistant filamentous temperature-sensitive protein Z mutant, making it a promising candidate for combating Gram-negative bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TXA6101 involves the formation of an oxazole-benzamide structure. The general synthetic route includes the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate starting materials to form the oxazole ring.
Attachment of the Benzamide Group: The oxazole ring is then functionalized with a benzamide group through a series of reactions involving bromination and substitution reactions.
Industrial Production Methods: Industrial production of TXA6101 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include:
Optimization of Reaction Conditions: This involves adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification: Techniques such as recrystallization and chromatography would be used to purify the final product
Analyse Des Réactions Chimiques
Types of Reactions: TXA6101 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide group.
Reduction: Reduction reactions can occur at the oxazole ring.
Substitution: The bromine atom in the benzamide group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazole-benzamide derivatives, which can have different biological activities .
Applications De Recherche Scientifique
Chemistry: TXA6101 is used as a tool compound in chemical research to study the inhibition of bacterial cell division. It helps in understanding the mechanism of action of filamentous temperature-sensitive protein Z inhibitors.
Biology: In biological research, TXA6101 is used to study bacterial cell division and the development of resistance mechanisms in bacteria. It is particularly useful in studying methicillin-resistant Staphylococcus aureus.
Industry: In the pharmaceutical industry, TXA6101 is used in the development and testing of new antibacterial drugs. It serves as a lead compound for designing more potent and selective inhibitors .
Mécanisme D'action
TXA6101 exerts its effects by inhibiting the bacterial protein filamentous temperature-sensitive protein Z, which is essential for bacterial cell division. By binding to this protein, TXA6101 prevents the formation of the Z ring, a structure necessary for bacterial cytokinesis. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparaison Avec Des Composés Similaires
TXA707: Another filamentous temperature-sensitive protein Z inhibitor with similar antibacterial activity.
TXY6129: A compound with a similar oxazole-benzamide structure that also inhibits filamentous temperature-sensitive protein Z.
Uniqueness of TXA6101: TXA6101 is unique in its ability to retain activity against filamentous temperature-sensitive protein Z mutants that are resistant to other inhibitors like TXA707. This makes it a valuable compound in the fight against drug-resistant bacterial infections .
Propriétés
Formule moléculaire |
C18H10BrF5N2O3 |
|---|---|
Poids moléculaire |
477.2 g/mol |
Nom IUPAC |
3-[[5-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]methoxy]-2,6-difluorobenzamide |
InChI |
InChI=1S/C18H10BrF5N2O3/c19-16-15(8-1-3-9(4-2-8)18(22,23)24)26-12(29-16)7-28-11-6-5-10(20)13(14(11)21)17(25)27/h1-6H,7H2,(H2,25,27) |
Clé InChI |
ONGPJYSSZQHFBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(OC(=N2)COC3=C(C(=C(C=C3)F)C(=O)N)F)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B11932054.png)
![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)





![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)





![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
